molecular formula C22H27FN2O2 B11331229 2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide

2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B11331229
M. Wt: 370.5 g/mol
InChI Key: NLRFBIKLMVNKAM-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorophenoxy group, a methylphenyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the fluorophenoxy group: This can be achieved by reacting 4-fluorophenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Introduction of the piperidinyl group: The piperidinyl group can be introduced through a nucleophilic substitution reaction using piperidine and an appropriate electrophile.

    Coupling of the fluorophenoxy and piperidinyl groups: This step involves the formation of an amide bond between the fluorophenoxy acetic acid derivative and the piperidinyl compound under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to certain receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide can significantly influence its chemical properties, such as its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C22H27FN2O2

Molecular Weight

370.5 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(4-methylphenyl)-2-piperidin-1-ylethyl]acetamide

InChI

InChI=1S/C22H27FN2O2/c1-17-5-7-18(8-6-17)21(25-13-3-2-4-14-25)15-24-22(26)16-27-20-11-9-19(23)10-12-20/h5-12,21H,2-4,13-16H2,1H3,(H,24,26)

InChI Key

NLRFBIKLMVNKAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)F)N3CCCCC3

Origin of Product

United States

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